Methyl 5-methyl-3-oxohexanoate
Overview
Description
Methyl 5-methyl-3-oxohexanoate is an organic compound with the molecular formula C8H14O3. It is a methyl ester derivative of 5-methyl-3-oxohexanoic acid. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-methyl-3-oxohexanoate can be synthesized through several methods. One common method involves the esterification of 5-methyl-3-oxohexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Claisen condensation of ethyl acetate with isobutyraldehyde, followed by hydrolysis and esterification to yield this compound. This method requires careful control of reaction conditions, including temperature and pH, to achieve high yields.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale esterification processes. These processes often involve continuous flow reactors and automated control systems to optimize reaction conditions and ensure consistent product quality. The use of high-purity starting materials and efficient purification techniques, such as distillation and crystallization, is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-3-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base, alcohols in the presence of acid catalysts.
Major Products
Oxidation: 5-methyl-3-oxohexanoic acid, 5-methyl-3-hexanone.
Reduction: 5-methyl-3-hydroxyhexanoate, 5-methyl-3-hydroxyhexanol.
Substitution: 5-methyl-3-oxohexanamide, various methyl esters.
Scientific Research Applications
Methyl 5-methyl-3-oxohexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: this compound is used in the production of fragrances, flavors, and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 5-methyl-3-oxohexanoate depends on its specific application. In enzyme-catalyzed reactions, the compound acts as a substrate that undergoes transformation through the catalytic activity of the enzyme. The molecular targets and pathways involved vary depending on the enzyme and the specific reaction being studied.
Comparison with Similar Compounds
Methyl 5-methyl-3-oxohexanoate can be compared with other similar compounds such as:
Methyl 3-oxohexanoate: Lacks the methyl group at the 5-position, resulting in different chemical properties and reactivity.
Ethyl 5-methyl-3-oxohexanoate: Has an ethyl ester group instead of a methyl ester group, affecting its solubility and reactivity.
Methyl 5-methyl-2-oxohexanoate: The position of the keto group is different, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
methyl 5-methyl-3-oxohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(2)4-7(9)5-8(10)11-3/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGKTJAKSVEAFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50865540 | |
Record name | Methyl 5-methyl-3-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50865540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30414-55-2 | |
Record name | Hexanoic acid, 5-methyl-3-oxo-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030414552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HEXANOIC ACID, 5-METHYL-3-OXO-, METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HH8B3RXAQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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